![molecular formula C17H18N4O3S2 B2513895 N-(4-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1170942-72-9](/img/structure/B2513895.png)
N-(4-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
The compound is a derivative of benzothiazole, which is a heterocyclic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm) indicates the aromaticity of the benzothiazole ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical And Chemical Properties Analysis
Benzothiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Anti-Cancer Activity: Benzothiazoles demonstrate anti-cancer properties, making them promising candidates for drug development . Researchers have explored their use as potential inhibitors of cancer cell growth.
Anti-Inflammatory Agents: Benzothiazoles exhibit anti-inflammatory effects, which could be valuable in treating inflammatory diseases . Their ability to modulate immune responses makes them interesting targets for drug design.
Anti-Bacterial and Anti-Tuberculosis Agents: Some benzothiazole derivatives have shown antibacterial activity, including inhibition of DNA gyraseB, a bacterial enzyme . This property could be harnessed for developing new antibiotics.
Anti-Diabetic Potential: Benzothiazoles have been investigated for their role in managing diabetes . Their impact on glucose metabolism and insulin sensitivity is an area of interest.
Material Science and Imaging Reagents
Due to their fluorescence properties, benzothiazole compounds find applications in material science and imaging:
Fluorescence Materials: Benzothiazoles serve as components in fluorescent materials, contributing to their luminescent properties. These materials are used in various applications, including sensors and displays.
Electroluminescent Devices: The unique electronic properties of benzothiazoles make them suitable for use in electroluminescent devices, such as organic light-emitting diodes (OLEDs) and displays .
Other Fields
Beyond medicinal and material applications, benzothiazoles have relevance in other areas:
Enzyme Inhibitors: Researchers have explored benzothiazoles as inhibitors of specific enzymes, including those involved in neurological processes and cellular signaling .
Plant Growth Regulators: Benzothiazoles may play a role in regulating plant growth and development . Their effects on plant physiology are still being investigated.
Mechanism of Action
Target of Action
The primary targets of N-(4-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-[(oxolan-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins .
Mode of Action
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-[(oxolan-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide interacts with its targets, the COX enzymes, by inhibiting their peroxidase activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The action of N-(4-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-[(oxolan-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide affects the arachidonic acid pathway. By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid into prostaglandins . This leads to a decrease in the inflammatory response.
Pharmacokinetics
It is known that the bioavailability of a compound can be influenced by its lipophilicity
Result of Action
The molecular and cellular effects of the action of N-(4-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-[(oxolan-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide result in a reduction of inflammation. By inhibiting the COX enzymes, it decreases the production of prostaglandins, which are key mediators of inflammation .
Safety and Hazards
Future Directions
Benzothiazole and its derivatives have been the focus of much research due to their diverse biological activities. Future research could explore the development of new benzothiazole derivatives with enhanced biological activities and lesser side effects . Further studies could also investigate the potential of these compounds in the treatment of various diseases.
properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-(oxolan-2-ylmethyl)thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-10-15(26-20-19-10)16(22)21(9-11-5-4-8-24-11)17-18-14-12(23-2)6-3-7-13(14)25-17/h3,6-7,11H,4-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFLNCBYXIZJJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide |
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